
Methyl 6-(acetylamino)-4-(chlorosulfonyl)pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(acetylamino)-4-(chlorosulfonyl)pyridine-2-carboxylate is a complex organic compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes an acetylamino group, a chlorosulfonyl group, and a carboxylate ester. It is often used in various chemical reactions and has significant applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(acetylamino)-4-(chlorosulfonyl)pyridine-2-carboxylate typically involves multiple steps. One common method includes the acetylation of 6-amino-4-chlorosulfonylpyridine-2-carboxylate followed by esterification. The reaction conditions often require the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The esterification step may involve methanol and a catalyst like sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Methyl 6-(acetylamino)-4-(chlorosulfonyl)pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in an aqueous medium.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of sulfonamides or other substituted derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides.
Hydrolysis: Formation of 6-(acetylamino)-4-(chlorosulfonyl)pyridine-2-carboxylic acid.
科学的研究の応用
Methyl 6-(acetylamino)-4-(chlorosulfonyl)pyridine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
作用機序
The mechanism of action of Methyl 6-(acetylamino)-4-(chlorosulfonyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the chlorosulfonyl group can participate in covalent bonding with nucleophilic sites. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl 6-(hydroxymethyl)pyridine-2-carboxylate
- Methyl 6-chloropyridine-2-carboxylate
- Methyl 6-chloro-3-(chlorosulfonyl)pyridine-2-carboxylate
Uniqueness
Methyl 6-(acetylamino)-4-(chlorosulfonyl)pyridine-2-carboxylate is unique due to the presence of both acetylamino and chlorosulfonyl groups, which confer distinct reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for specialized applications.
特性
分子式 |
C9H9ClN2O5S |
|---|---|
分子量 |
292.70 g/mol |
IUPAC名 |
methyl 6-acetamido-4-chlorosulfonylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H9ClN2O5S/c1-5(13)11-8-4-6(18(10,15)16)3-7(12-8)9(14)17-2/h3-4H,1-2H3,(H,11,12,13) |
InChIキー |
RBDOVXOLSSYIIU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=CC(=N1)C(=O)OC)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


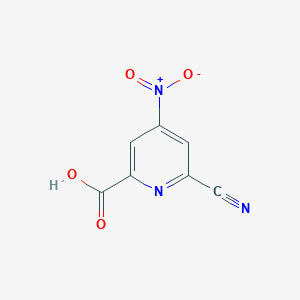


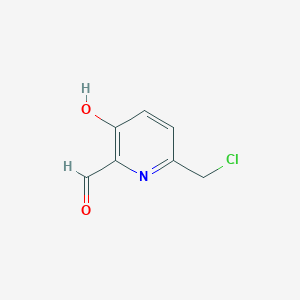
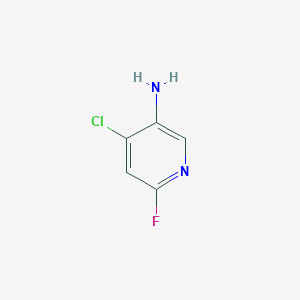
![Tert-butyl [2-(trifluoromethyl)pyrimidin-5-YL]methylcarbamate](/img/structure/B14854860.png)
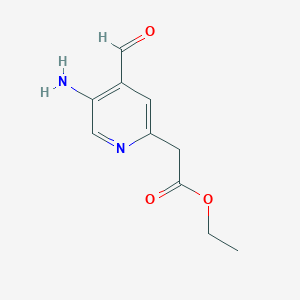
![9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14854868.png)

![4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B14854877.png)
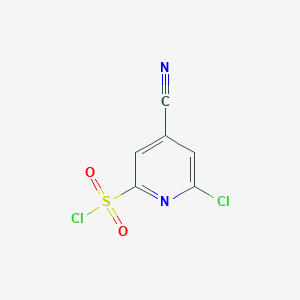
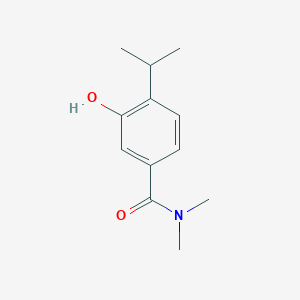

![9-Bromo-8-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14854902.png)
